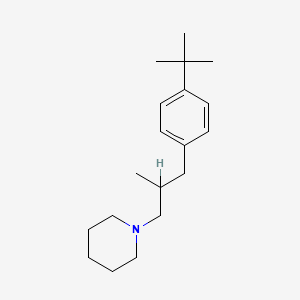
苯丙醚菌酯
概述
描述
苯丙嘧啶是一种广泛用于农业的哌啶类杀菌剂,用于控制谷物中的真菌病害。它以对白粉病和锈病的有效性而闻名。
科学研究应用
苯丙嘧啶在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域。 它被广泛用于控制植物病害,使其成为农业研究中的宝贵工具 。 此外,苯丙嘧啶的对映选择性性质已被研究用于准确的残留监测和风险评估 。
作用机制
苯丙嘧啶作为一种甾醇生物合成抑制剂,专门针对真菌甾醇生物合成途径中的 Δ8 → Δ7异构酶和 Δ14还原酶 。这种抑制会破坏必需甾醇的产生,导致真菌细胞死亡。参与该过程的分子靶标包括负责甾醇生物合成的酶。
生化分析
Cellular Effects
Fenpropidin has been shown to have a neurotoxic potential in repeated dose studies, expressed as spinal cord demyelination at the maximum doses tested in a 90-day rat and 1-year dog study . It is also moderately toxic to most organisms and has some evidence to suggest it may be carcinogenic .
Molecular Mechanism
It has been suggested that the enantio-separation mechanism of the Fenpropidin enantiomers is revealed by molecular docking .
Temporal Effects in Laboratory Settings
Fenpropidin may be moderately persistent in soil systems and can also be persistent in water depending on local conditions . It is not expected to leach to groundwater . Storage stability of Fenpropidin has been demonstrated for a period of 24 months at -18 °C in commodities with high water and high acid content .
Metabolic Pathways
The metabolic pathway of Fenpropidin in cereals has been elucidated. Several routes of metabolism have been identified but the metabolic pattern in wheat grain and straw at plant maturity is clearly dominated by the parent compound .
Transport and Distribution
Fenpropidin is highly soluble in water and highly volatile, suggesting it can be easily transported and distributed within cells and tissues
准备方法
合成路线和反应条件: 苯丙嘧啶的合成涉及多个步骤,从叔丁基苯作为原料开始。 该过程包括酰化反应和其他步骤,以形成最终产物 。 一种常见的方法是使用乙腈,然后用硫酸镁和氯化钠从水性基质中盐析出来,然后用分散固相萃取净化 。
工业生产方法: 苯丙嘧啶的工业生产通常遵循类似的合成路线,但规模更大。该过程针对效率和成本效益进行了优化,确保最终产品的高产量和纯度。
化学反应分析
反应类型: 苯丙嘧啶经历各种化学反应,包括氧化、还原和取代。 它还受到对映选择性消散的影响,其中 R-(+)-苯丙嘧啶对映异构体比 S-(-)-苯丙嘧啶对映异构体消散得更快 。
常用试剂和条件: 涉及苯丙嘧啶的反应中使用的常用试剂包括乙腈、硫酸镁和氯化钠。条件通常涉及控制温度和 pH 值以确保所需的反应结果。
主要形成产物: 苯丙嘧啶反应形成的主要产物取决于具体的反应条件。 例如,土壤中的对映选择性消散导致对映异构体的半衰期不同,R-(+)-苯丙嘧啶的半衰期为 19.8 天,而 S-(-)-苯丙嘧啶的半衰期为 22.4 天 。
相似化合物的比较
类似化合物: 苯丙嘧啶类似于其他甾醇生物合成抑制剂,例如苯丙吗啉和阿莫罗芬 。这些化合物也靶向甾醇生物合成途径,但它们的具体机制和活性谱可能不同。
独特性: 苯丙嘧啶的独特性在于它的对映选择性性质及其对多种真菌病原体的有效性。 它能够控制白粉病和锈病,使其成为农业实践中宝贵的杀菌剂 。
属性
IUPAC Name |
1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N/c1-16(15-20-12-6-5-7-13-20)14-17-8-10-18(11-9-17)19(2,3)4/h8-11,16H,5-7,12-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNFYQILYYYUBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)CN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058157 | |
| Record name | Fenpropidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67306-00-7 | |
| Record name | Fenpropidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67306-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenpropidin [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067306007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenpropidin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12728 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fenpropidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidine, 1-[3-[4-(1,1-dimethylethyl)phenyl]-2-methylpropyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENPROPIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/845XW54F31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of fenpropidin in fungi?
A1: Fenpropidin, a piperidine fungicide, primarily targets two enzymes in the ergosterol biosynthesis pathway of fungi: sterol C14-reductase and sterol Δ8→Δ7-isomerase. [, ]
Q2: What are the downstream consequences of inhibiting these enzymes?
A2: Inhibition of these enzymes leads to the accumulation of specific sterol precursors, namely Δ8-sterols, and a significant depletion of ergosterol. [] This disruption in the sterol profile ultimately hinders fungal growth. []
Q3: Does the accumulation of ergosterol precursors contribute to fungitoxicity?
A3: Research suggests that both the depletion of ergosterol and the accumulation of Δ8-sterols play a role in the fungitoxic effect of fenpropidin. []
Q4: Are there fungi that exhibit intrinsic resistance to fenpropidin? If so, what is the mechanism?
A4: Yes, Fusarium graminearum exhibits intrinsic resistance to fenpropidin. This resistance has been linked to the gene FgERG24B, which encodes a sterol C-14 reductase. Disruption of this gene leads to increased sensitivity to amine fungicides, including fenpropidin. []
Q5: Is there any spectroscopic data available for fenpropidin?
A5: While the provided papers do not contain detailed spectroscopic data, one study mentions the use of electron circular dichroism and optical activity to confirm the absolute configuration of fenpropidin enantiomers for the first time. []
Q6: How does the formulation of fenpropidin impact its application?
A6: One study investigated the use of a polymer-based adjuvant (E3) in combination with fenpropidin as an alternative to reduce agricultural oil usage in controlling black Sigatoka. []
Q7: Are there specific challenges related to the stability of fenpropidin in formulations?
A7: One study highlights the need for specific polymers, such as polyoxyethylene and polyoxypropylene, in fenpropidin formulations to ensure sufficient stability for commercial use. []
Q8: Does fenpropidin exhibit enantioselectivity in its biological activity?
A8: Yes, studies have shown that the R-enantiomer of fenpropidin exhibits greater antifungal activity against various plant pathogens compared to the S-enantiomer. [, ]
Q9: Has the relationship between the structure of fenpropidin and its activity been investigated?
A9: Research has explored incorporating silicon into the structure of fenpropidin and related morpholine antifungals. This modification resulted in sila-analogues with potent antifungal activity, with some exhibiting superior fungicidal potential compared to fenpropidin itself. []
Q10: Does cross-resistance exist between fenpropidin and other fungicides?
A10: Yes, cross-resistance has been observed between fenpropidin and other morpholine fungicides like fenpropimorph, dodemorph, and tridemorph. [, , ]
Q11: What are the mechanisms behind this cross-resistance?
A11: Resistance mechanisms can involve modifications in the target enzymes, such as sterol C14-reductase and Δ8→Δ7-isomerase, reducing their binding affinity for these fungicides. [] Additionally, some resistant strains may exhibit reduced uptake or increased efflux of these compounds. []
Q12: What analytical methods are used to detect and quantify fenpropidin?
A12: Gas chromatography coupled with mass spectrometry (GC-MS/MS) is a common technique used for the analysis of fenpropidin residues in various matrices, including plants, beer by-products, and environmental samples. [, , ]
Q13: Has the determination of fenpropidin enantiomers been investigated?
A13: Yes, researchers have developed an enantioselective GC-MS/MS method to quantify residues of fenpropidin enantiomers in plant matrices. [] This method enabled the study of stereoselective metabolism of fenpropidin in crops like grapes, sugar beets, and wheat. []
Q14: Are there methods to study the fate of fenpropidin in the environment?
A14: One study employed the aerodynamic gradient method and inverse dispersion modeling to measure fenpropidin volatilization from a wheat field. []
Q15: What is the environmental fate of fenpropidin?
A15: Fenpropidin can volatilize from treated crops into the atmosphere. [] The rate of volatilization is influenced by factors like temperature, formulation, and the state of the residue on plant foliage. []
Q16: What is the environmental impact of fenpropidin volatilization?
A16: While the study did not specifically assess the environmental impact, it highlighted the importance of understanding pesticide volatilization for accurate risk assessments. []
Q17: Have any studies investigated the toxicity of fenpropidin on non-target organisms?
A17: One study used the sea urchin embryo test to assess the toxicity of wastewater treatment plant effluents and identified fenpropidin as one of the contributing compounds to embryo growth inhibition and skeleton malformations. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
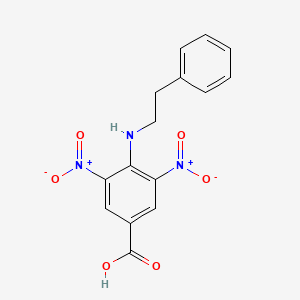
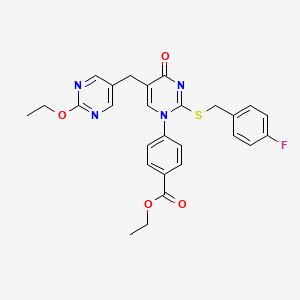
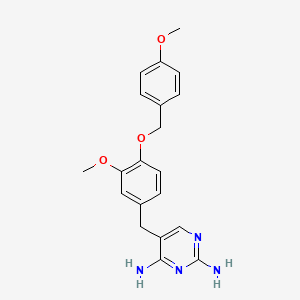
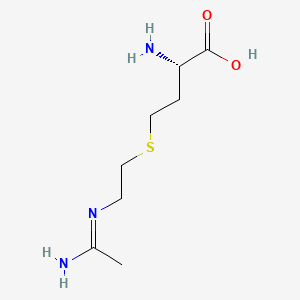
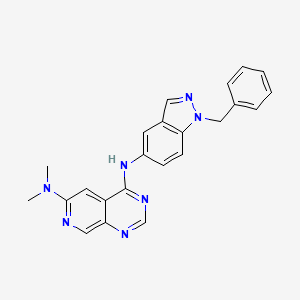
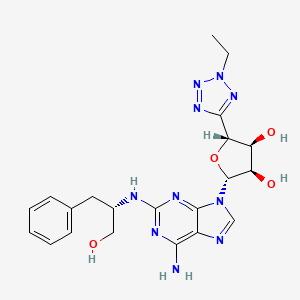
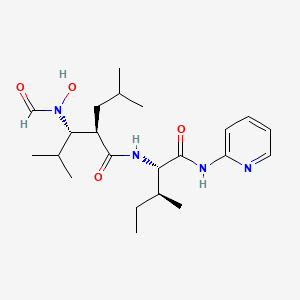
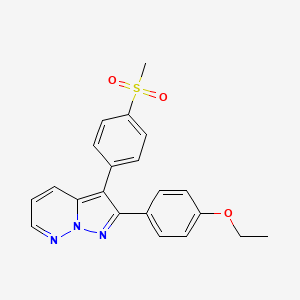
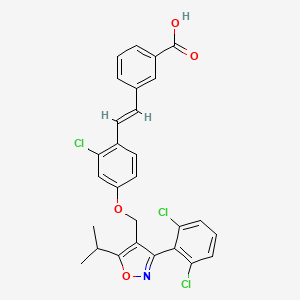
![(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-phenylbut-2-en-2-yl]amino]propanoic acid](/img/structure/B1672464.png)
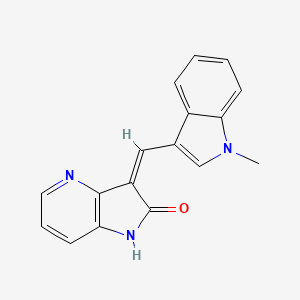
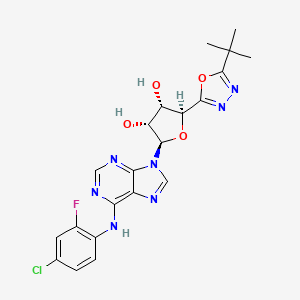
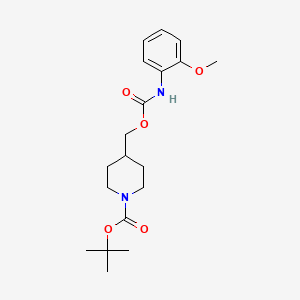
![2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide](/img/structure/B1672469.png)
